molecular formula C18H15ClN2O3S2 B2913104 2-(benzylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide CAS No. 923387-66-0

2-(benzylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide

Katalognummer: B2913104
CAS-Nummer: 923387-66-0
Molekulargewicht: 406.9
InChI-Schlüssel: PBPMGJKLPOMQKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide is a synthetic thiazole-derivative acetamide designed for research applications in medicinal chemistry and chemical biology. The compound features a thiazole core, a common scaffold in pharmaceutical agents, substituted with a 4-chlorophenyl group and a benzylsulfonyl acetamide chain. This specific molecular architecture, particularly the thiazole ring and sulfonamide moiety, is frequently associated with bioactive properties, making this compound a valuable building block for developing new therapeutic agents . Similar thiazole-acetamide derivatives are extensively investigated in scientific research for their potential antimicrobial and anticancer activities . The proposed mechanism of action for analogous compounds often involves interaction with enzymatic targets; the sulfonamide group is known to facilitate hydrogen bonding and inhibit key enzymes such as carbonic anhydrase or cyclooxygenase, while the thiazole ring may interfere with bacterial lipid biosynthesis . Furthermore, the chlorophenyl substituent can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in biological targets . Researchers can utilize this compound as a key intermediate in multi-step organic syntheses or as a lead structure for rational drug design. Its structure is consistent with compounds that undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for further chemical diversification . This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

2-benzylsulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c19-15-8-6-14(7-9-15)16-10-25-18(20-16)21-17(22)12-26(23,24)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPMGJKLPOMQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(Benzylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a thiazole ring and a sulfonamide group, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN2O3SC_{18}H_{16}ClN_{2}O_{3}S. Its structural characteristics can be summarized as follows:

PropertyDescription
IUPAC Name2-benzylsulfonyl-N-(4-chloro-1,3-benzothiazol-2-yl)acetamide
Molecular Weight368.85 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
  • Signaling Pathway Modulation : It has been suggested that this compound can modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Interaction with Biomolecules : The sulfonamide group may facilitate interactions with proteins and nucleic acids, altering their functions and activities.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Chemistry evaluated a series of benzimidazole derivatives similar to this compound. The most potent derivative exhibited an inhibition percentage of 95% against MCF-7 cells, highlighting the potential for compounds with similar structures to exert significant anticancer effects .

Case Study 2: Acetylcholinesterase Inhibition

In research focusing on thiazole derivatives, compounds with structural similarities to this compound were synthesized and tested for their AChE inhibitory activities. One compound showed an IC50 value of 2.7 µM, suggesting that derivatives in this class could be effective in treating cognitive decline associated with Alzheimer's disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiazole-acetamide derivatives exhibit diverse bioactivities depending on their substituents. A comparative analysis is summarized below:

Compound Name/ID Substituent(s) Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Biological Activity Reference
Target Compound Benzylsulfonyl, 4-chlorophenyl ~420-450 (estimated) Sulfone, thiazole, acetamide Not reported Hypothesized enzyme inhibition -
Compound 14 () 4-Chlorophenylpiperazine 426.96 Piperazine, thiazole 282–283 MMP inhibition (anti-inflammatory)
Compound B () 4-Methoxyphenyl 410.51 Methoxy, thiazole Not reported AChE inhibition (IC₅₀ = 3.14 µM)
Compound 11e () Quinoxaline-triazole 458.5 Triazole, quinoxaline Not reported Not specified
Compound 9a () Chlorothiophene, sulfamoyl 500.0 Sulfamoyl, pyrrole 135–137 Antimicrobial
Compound 5a () 4-Chlorophenylsulfonamido 500.0 Sulfonamide, phenoxy Not reported Not specified

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s benzylsulfonyl group (-SO₂-Bn) is more electron-withdrawing than the piperazine in or the methoxy group in . This may enhance stability but reduce solubility compared to analogs with polar substituents.
  • Halogen Effects: The 4-chlorophenyl group (common in ) likely increases lipophilicity and target binding compared to non-halogenated analogs (e.g., ’s 4-methoxyphenyl).
  • Biological Activity: Piperazine-containing derivatives () show anti-inflammatory activity via MMP inhibition, while methoxy-substituted thiazoles () excel in cholinesterase inhibition. The target compound’s sulfone group may favor interactions with cysteine proteases or sulfotransferases.

Pharmacological Profiles

  • Enzyme Inhibition: highlights acetamide derivatives as potent MAO and cholinesterase inhibitors. The target compound’s sulfone moiety could modulate selectivity; for example, sulfonamides in exhibit antiproliferative activity via MMP-9 inhibition.
  • Antimicrobial Activity: Sulfamoyl-linked thiazoles () demonstrate efficacy against microbial targets, suggesting the target’s benzylsulfonyl group may similarly disrupt bacterial membranes or enzymes.

Research Implications and Gaps

  • Structure-Activity Relationships (SAR): The benzylsulfonyl group’s impact on bioavailability and target binding warrants further investigation, particularly compared to sulfonamides () and piperazines ().
  • Biological Screening: No data on the target compound’s specific bioactivities are available in the evidence. Prioritizing assays for cholinesterase, MAO, or MMP inhibition is recommended.
  • Pharmacokinetics: ’s pharmacokinetic study on a related thiazole-acetamide (oral formulation) provides a model for evaluating the target compound’s absorption and metabolism.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.
  • Protect the sulfonyl group from hydrolysis by maintaining anhydrous conditions.

Basic: How is the structural integrity of this compound validated in academic research?

Characterization involves:

  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., thiazole C-2 linkage, benzylsulfonyl group integration) .
    • IR : Verify sulfonyl (SO₂) stretches at ~1150–1350 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., N–S bond in sulfonamide, ~1.63 Å) to confirm stereoelectronic effects .
  • Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]+) to theoretical values.

Note : Discrepancies in NOESY or COSY data may indicate rotational isomerism in the benzylsulfonyl group .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening includes:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Q. Strategies :

  • Catalyst Screening : Replace AlCl₃ (traditional Lewis acid) with milder catalysts like Sc(OTf)₃ to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during coupling steps .

Q. Troubleshooting :

  • Low yields may arise from competing thiazole ring oxidation; add antioxidants like BHT .

Advanced: How should contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved?

Q. Approaches :

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability Testing : Use liver microsomes to assess if compound degradation varies between labs .
  • Structural Confirmation : Re-validate batches via XRD to rule out polymorphic forms affecting activity .

Case Study : Discrepancies in EGFR inhibition may stem from variations in ATP concentrations during assays; use fixed [ATP] (e.g., 1 mM) .

Advanced: What computational methods aid in predicting its binding affinity for target proteins?

Q. Workflow :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-protein hydrogen bonds .
  • QSAR Models : Corolate electronic descriptors (e.g., HOMO-LUMO gaps) with IC₅₀ data to prioritize derivatives .

Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

Advanced: How can researchers address solubility challenges in in vivo studies?

Q. Solutions :

  • Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm) for sustained release .
  • Co-Solvent Systems : Use PEG-400/water mixtures (70:30 v/v) for intravenous administration .

Characterization : Confirm stability via dynamic light scattering (DLS) and in vitro release profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.